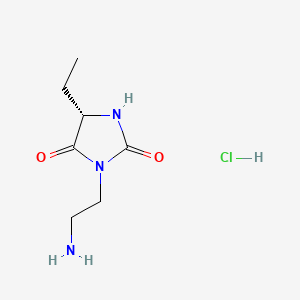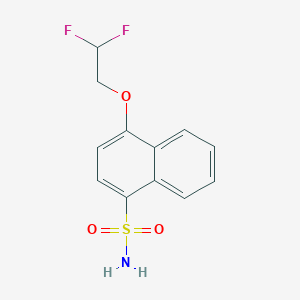
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide is a chemical compound known for its unique structure and properties It features a naphthalene ring substituted with a difluoroethoxy group and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide typically involves the reaction of naphthalene derivatives with difluoroethanol and sulfonamide precursors. One common method includes the use of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride as an intermediate . This intermediate can be prepared by reacting naphthalene-1-sulfonyl chloride with difluoroethanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfonic acids, reduced sulfonamide derivatives, and various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The difluoroethoxy group may enhance the compound’s stability and reactivity, contributing to its overall effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride: This compound is a precursor in the synthesis of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonamide.
Naphthalene-1-sulfonamide: A simpler analog without the difluoroethoxy group.
Difluoroethoxybenzene derivatives: Compounds with similar difluoroethoxy substitution but different core structures.
Uniqueness
This compound stands out due to the combination of its naphthalene core, difluoroethoxy group, and sulfonamide functionality. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications .
Propiedades
Fórmula molecular |
C12H11F2NO3S |
|---|---|
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
4-(2,2-difluoroethoxy)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C12H11F2NO3S/c13-12(14)7-18-10-5-6-11(19(15,16)17)9-4-2-1-3-8(9)10/h1-6,12H,7H2,(H2,15,16,17) |
Clave InChI |
FABIPIDDQIBYHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)N)OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
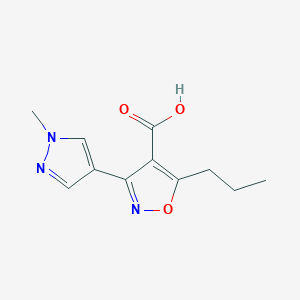

![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)
![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)
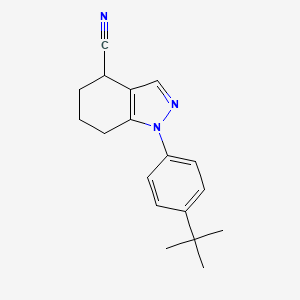
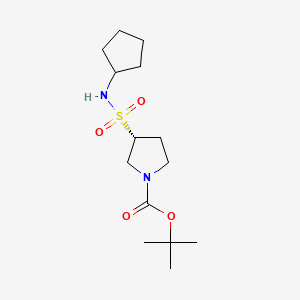
![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
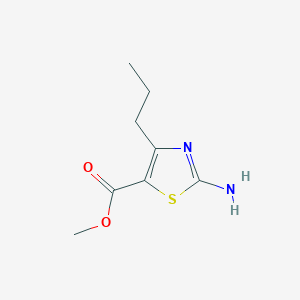
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
![Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)

